(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol
Description
(7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a heterocyclic compound featuring a fused triazolopyridine core. Its structure comprises:
- Triazolo[1,5-a]pyridine backbone: A bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring.
- Substituents: A bromine atom at position 7 (pyridine ring) and a hydroxymethyl (-CH2OH) group at position 2 (triazole ring).
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2 |
InChI Key |
XXGNVPZTIAQTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The process can be scaled up to produce significant quantities of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)aldehyde or (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)carboxylic acid.
Reduction: (7-Hydro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
Substitution: (7-Amino-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.
Scientific Research Applications
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolism .
Comparison with Similar Compounds
Substituent Variations on the Triazolo[1,5-a]pyridine Core
Key Observations :
Core Ring Modifications: Triazolo[1,5-a]pyrimidine Analogs
Key Observations :
Structural Derivatives with Bioactive Motifs
Biological Activity
(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on a range of research studies and findings.
- Molecular Formula : C6H6BrN3O
- Molecular Weight : 228.04 g/mol
- CAS Number : 1053655-66-5
- Density : 1.9 ± 0.1 g/cm³
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- A study synthesized various derivatives and tested their cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating significant growth inhibition .
- Notably, compounds derived from this scaffold demonstrated apoptosis-inducing activities by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase at specific concentrations .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Research indicated that derivatives of triazolo-pyridine structures possess activity against various pathogens, including Chlamydia species. These compounds selectively reduced chlamydial inclusion numbers and sizes in infected cells .
- The spectrum of activity includes effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad antimicrobial potential .
The mechanisms underlying the biological activities of this compound include:
- Microtubule Destabilization : Certain derivatives were found to inhibit microtubule assembly, which is critical for cell division and proliferation in cancer cells .
- Selective Targeting : The compound's structure allows it to bind effectively to specific sites involved in cellular processes such as apoptosis and cell cycle regulation .
Case Study 1: Anticancer Activity
In one study involving the synthesis of triazolo-pyridine derivatives:
- Objective : To evaluate the anticancer properties against MDA-MB-231 cells.
- Findings : Three compounds were identified with significant apoptosis-inducing effects at low concentrations (1.0 μM) and enhanced caspase activity at higher concentrations (10.0 μM) .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties:
- Objective : To assess the efficacy against Chlamydia.
- Results : The synthesized compounds were shown to reduce the size and number of chlamydial inclusions significantly compared to controls, indicating a promising avenue for therapeutic development against this pathogen .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
